Disodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]phenyl]phenyl]diazenyl]-5-oxido-6-phenyldiazenyl-7-sulfonaphthalene-2-sulfonate
Description
Disodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]phenyl]phenyl]diazenyl]-5-oxido-6-phenyldiazenyl-7-sulfonaphthalene-2-sulfonate (CAS 6473-08-1) is a complex naphthalene-derived azo compound with multiple diazenyl (-N=N-) linkages and sulfonate (-SO₃⁻) groups. Its molecular formula is C₄₀H₃₁N₁₃Na₂O₆S₂, and it has a molecular weight of 899.87 g/mol . Structurally, it features three distinct diazenyl groups connected to aromatic rings, including phenyl and biphenyl moieties, and two sulfonate groups at positions 2 and 7 of the naphthalene core. The presence of amino (-NH₂) and oxido (-O⁻) groups enhances its polarity and solubility in aqueous media.
This compound is likely designed for applications in dye chemistry, given its structural resemblance to high-performance azo dyes, which are valued for their chromophoric intensity and thermal stability.
Properties
Molecular Formula |
C34H25N9Na2O7S2 |
|---|---|
Molecular Weight |
781.7 g/mol |
IUPAC Name |
disodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]phenyl]phenyl]diazenyl]-5-oxido-6-phenyldiazenyl-7-sulfonaphthalene-2-sulfonate |
InChI |
InChI=1S/C34H27N9O7S2.2Na/c35-22-10-15-27(26(36)18-22)41-38-24-11-6-19(7-12-24)20-8-13-25(14-9-20)40-42-32-28(51(45,46)47)16-21-17-29(52(48,49)50)33(34(44)30(21)31(32)37)43-39-23-4-2-1-3-5-23;;/h1-18,44H,35-37H2,(H,45,46,47)(H,48,49,50);;/q;2*+1/p-2 |
InChI Key |
XRPLBRIHZGVJIC-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C=C3C=C(C(=C(C3=C2[O-])N)N=NC4=CC=C(C=C4)C5=CC=C(C=C5)N=NC6=C(C=C(C=C6)N)N)S(=O)(=O)[O-])S(=O)(=O)O.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
First Diazotization: Formation of the Primary Diazonium Salt
Reactants :
- 2,4-Diaminophenyl compound : Acts as the initial diazo component.
- Sodium nitrite (NaNO₂) : Diazotizing agent.
- Hydrochloric acid (HCl) : Provides acidic conditions (pH 1–2).
Procedure :
- Dissolve 2,4-diaminophenyl in ice-cold HCl.
- Add NaNO₂ solution gradually at 0–5°C to form the diazonium salt.
Key Parameters :
First Coupling: Intermediate Azo Compound
Coupling Component :
- Biphenyl derivative (e.g., 4-aminobiphenyl).
Procedure :
Second Diazotization and Coupling
The intermediate azo compound undergoes a second diazotization to introduce the biphenyl diazenyl group.
Conditions :
Coupling Component :
- Naphthalene sulfonic acid derivative (e.g., 7-sulfonaphthalene-2-sulfonate).
Outcome :
Third Diazotization and Final Coupling
The final step introduces the phenyl diazenyl group:
Reactants :
- Phenyldiazonium salt (prepared from aniline).
Procedure :
Purification :
Continuous Flow Reactor Synthesis
Modern approaches employ continuous flow reactors to enhance efficiency and reduce side reactions.
Reactor Setup and Parameters
- Flow reactor type : Tubular with static mixers.
- Residence time : 0.5–5 minutes.
- Temperature : 40–55°C.
Advantages :
Critical Reaction Parameters and Optimization
Temperature and pH Control
| Step | Temperature Range | pH Range |
|---|---|---|
| Diazotization | 0–10°C | 1–2 |
| Coupling | 10–30°C | 4–8 |
| Final Isolation | 50–60°C | 6–7 |
Stoichiometric Ratios
| Component | Molar Excess |
|---|---|
| NaNO₂ | 5–10% |
| Coupling Component | 1:1 |
Industrial-Scale Production Challenges
- Impurity Management : Residual benzidine (≤0.1%) must be monitored due to carcinogenicity.
- Waste Treatment : Sulfamic acid or urea is added to destroy excess nitrite.
Analytical Characterization
Chemical Reactions Analysis
Disodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]phenyl]phenyl]diazenyl]-5-oxido-6-phenyldiazenyl-7-sulfonaphthalene-2-sulfonate undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the breakdown of the azo bonds.
Reduction: Reduction reactions, often using sodium dithionite, can cleave the azo bonds, resulting in the formation of aromatic amines.
Substitution: The sulfonate groups can undergo substitution reactions with nucleophiles under appropriate conditions.
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and sodium dithionite. Major products formed from these reactions are aromatic amines and other degradation products .
Scientific Research Applications
Dyeing and Pigmentation
Acid Black 234 is primarily used as a dye in textiles and other materials. Its vibrant color and stability make it suitable for:
- Textile Industry: Employed for dyeing fabrics, particularly in the production of black shades on cotton and other fibers.
- Cosmetics and Personal Care Products: Utilized as a colorant in various cosmetic formulations due to its stable properties.
- Food Industry: Occasionally used as a food colorant, although regulatory standards must be adhered to ensure safety.
Biological Research
Research has demonstrated the utility of Acid Black 234 in biological studies:
- Cellular Studies: The compound is used to label cells in vitro, allowing researchers to track cellular processes and interactions. Its fluorescent properties facilitate visualization under specific light conditions.
- Toxicology Studies: Acid Black 234 has been involved in studies assessing the cytotoxic effects of azo dyes on different cell lines. Research indicates that exposure can lead to oxidative stress and apoptosis in certain cell types, making it a candidate for further toxicological investigations .
Therapeutic Potential
Emerging research suggests potential therapeutic applications:
- Anticancer Research: Preliminary studies indicate that derivatives of Acid Black 234 may exhibit anticancer properties. The compound's ability to induce apoptosis in cancer cells is currently under investigation .
- Drug Delivery Systems: The dye's chemical structure allows for modification that can enhance drug delivery mechanisms, particularly in targeted therapies where specificity is crucial.
Case Studies
Mechanism of Action
The mechanism of action of Disodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]phenyl]phenyl]diazenyl]-5-oxido-6-phenyldiazenyl-7-sulfonaphthalene-2-sulfonate involves its interaction with cellular components. The compound can undergo metabolic activation to form reactive intermediates that can bind to DNA, leading to mutations and potentially causing cancer. The molecular targets and pathways involved include DNA and various enzymes responsible for metabolic activation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs include other naphthalene disulfonates and azo dyes regulated under the U.S. TSCA (Toxic Substances Control Act) and documented in international chemical inventories. Key comparisons are outlined below:
Table 1: Structural and Functional Comparison
Key Findings :
Structural Complexity: The target compound’s three diazenyl groups and amino substituents distinguish it from simpler analogs like CAS §721.5280, which lack amino functionalities.
Solubility: All compared compounds exhibit high water solubility due to sulfonate groups, but the target’s additional amino and oxido groups may further increase polarity, making it suitable for aqueous dyeing processes .
Pharmacological Contrast : Unlike phthalimide derivatives (e.g., anticonvulsant and cytotoxic agents in –3), the target compound lacks documented pharmacological activity, aligning with its presumed industrial use .
Biological Activity
Disodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]phenyl]phenyl]diazenyl]-5-oxido-6-phenyldiazenyl-7-sulfonaphthalene-2-sulfonate, commonly referred to as a complex azo dye, has garnered attention due to its biological activity and potential applications in various fields, including textiles and biomedical research. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.
Molecular Structure
The molecular formula of the compound is with a molar mass of approximately 751.70 g/mol. The compound features multiple azo groups (-N=N-) which are characteristic of azo dyes, contributing to their vibrant colors and biological reactivity.
Physical Properties
| Property | Value |
|---|---|
| Appearance | Powder |
| Density | 1.363 g/cm³ at 20°C |
| Solubility | Soluble in water |
Azo dyes are known to undergo metabolic reduction in biological systems, leading to the release of aromatic amines. These amines can be toxic and carcinogenic, posing risks to human health and the environment. The compound's azo bonds can be cleaved under certain conditions, resulting in the formation of potentially harmful metabolites .
Toxicological Studies
Research indicates that exposure to azo dyes can lead to various toxicological effects, including:
- Genotoxicity : Azo dyes have been shown to induce DNA damage in vitro, raising concerns about their potential carcinogenicity.
- Cytotoxicity : Studies have demonstrated that certain azo compounds can exhibit cytotoxic effects on mammalian cells, leading to apoptosis or necrosis depending on concentration and exposure duration .
Case Studies
- Carcinogenic Potential : A study conducted by the International Agency for Research on Cancer (IARC) classified some azo dyes as Group 2A carcinogens (probably carcinogenic to humans) based on sufficient evidence from animal studies . The specific mechanisms involve metabolic activation leading to DNA adduct formation.
- Environmental Impact : Research highlighted the environmental persistence of azo dyes, which can undergo reductive cleavage in anaerobic conditions, resulting in toxic byproducts that affect aquatic life .
- Biomedical Applications : Despite their toxicity, some azo compounds are being explored for targeted drug delivery systems due to their ability to release active pharmaceutical ingredients under specific conditions (e.g., pH changes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
